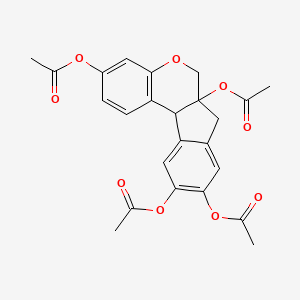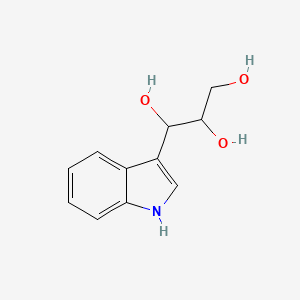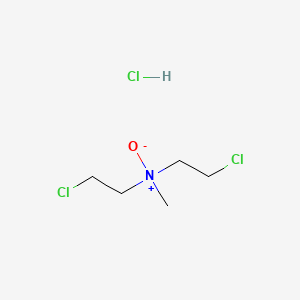
chlormethine N-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitrogen mustard N-oxide hydrochloride typically involves the condensation of gaseous ethylene oxide with aqueous methylamine, followed by the treatment of the resultant N-methyldiethanolamine with thionyl chloride . This process results in the formation of N-methyl-2,2’-dichlorodiethylamine, which is then oxidized to produce nitrogen mustard N-oxide hydrochloride.
Industrial Production Methods: Industrial production methods for nitrogen mustard derivatives often involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of protective groups and reducing agents can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: chlormethine N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive species.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride for chlorination, and various oxidizing and reducing agents depending on the desired reaction .
Major Products: The major products formed from these reactions include different nitrogen mustard derivatives, which can have varying biological activities and applications .
Scientific Research Applications
chlormethine N-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an alkylating agent in organic synthesis.
Biology: The compound is studied for its effects on DNA and cellular processes.
Industry: The compound’s reactivity makes it useful in the production of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of nitrogen mustard N-oxide hydrochloride involves the formation of highly reactive aziridinium ions, which can alkylate DNA and other cellular macromolecules. This alkylation leads to cross-linking of DNA strands, ultimately resulting in cell death. The compound primarily targets the N-7 position of guanine in DNA .
Comparison with Similar Compounds
Mechlorethamine: Another nitrogen mustard derivative used in chemotherapy.
Chlorambucil: A second-generation nitrogen mustard with improved safety and efficacy.
Melphalan: A nitrogen mustard conjugated with an amino acid for targeted therapy.
Uniqueness: chlormethine N-oxide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form aziridinium ions and alkylate DNA makes it a potent chemotherapeutic agent, albeit with significant toxicity .
Properties
CAS No. |
302-70-5 |
|---|---|
Molecular Formula |
C5H12Cl3NO |
Molecular Weight |
208.5 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide;hydrochloride |
InChI |
InChI=1S/C5H11Cl2NO.ClH/c1-8(9,4-2-6)5-3-7;/h2-5H2,1H3;1H |
InChI Key |
SYNHCENRCUAUNM-UHFFFAOYSA-N |
SMILES |
C[N+](CCCl)(CCCl)[O-].Cl |
Canonical SMILES |
C[N+](CCCl)(CCCl)[O-].Cl |
Color/Form |
Prisms from acetone COLORLESS CRYSTALS |
melting_point |
109.5 °C 109-110 °C |
Key on ui other cas no. |
302-70-5 |
Related CAS |
51-75-2 (Parent) |
solubility |
Sol in water FREELY SOL IN ETHANOL; SLIGHTLY SOL IN BENZENE, ETHER |
Synonyms |
Bis(2-chloroethyl)methylamine Caryolysine Chlorethazine Chlormethine Cloramin Embichin Hydrochloride N-Oxide, Mechlorethamine Hydrochloride, Mechlorethamine Mechlorethamine Mechlorethamine Hydrochloride Mechlorethamine Hydrochloride N Oxide Mechlorethamine Hydrochloride N-Oxide Mechlorethamine N Oxide Mechlorethamine N-Oxide Mechlorethamine Oxide Methylchlorethamine Mitomen Mustargen Mustine N-Oxide, Mechlorethamine Hydrochloride N-Oxide, Nitrogen Mustard Nitrogen Mustard Nitrogen Mustard N Oxide Nitrogen Mustard N-Oxide Nitrogranulogen Nitromin NSC 10107 NSC 762 NSC-10107 NSC-762 NSC10107 NSC762 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



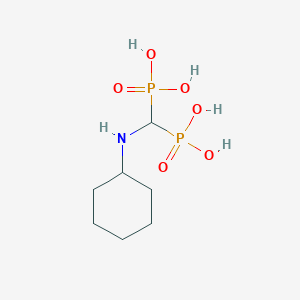



![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)

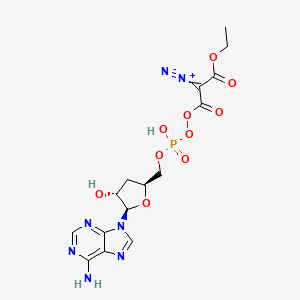



![acetic acid;4-(4-aminopiperidin-1-yl)-2-benzyl-N-[(2S)-1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-oxobutanamide](/img/structure/B1210365.png)
